

Standard operating procedure for Maltose monohydrate in chromatography

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Compound of Interest		
Compound Name:	Maltose monohydrate (Standard)	
Cat. No.:	B15561081	Get Quote

Standard Operating Procedure: Maltose Monohydrate in Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Maltose Monohydrate in various chromatographic techniques. It is intended to guide researchers, scientists, and drug development professionals in the effective application of this versatile disaccharide in purification and analytical workflows.

Application in Affinity Chromatography: Purification of Maltose-Binding Protein (MBP) Fusion Proteins

Maltose Monohydrate is a critical reagent for the elution of Maltose-Binding Protein (MBP) fusion proteins from amylose affinity columns.[1][2][3] The principle of this technique relies on the specific binding of the MBP tag to amylose resin.[2][4] The bound fusion protein is then competitively eluted by introducing a high concentration of maltose, which displaces the protein from the resin.[3] This method is widely employed for the one-step purification of recombinant proteins, often yielding a purity of 70-90%.[4]

Experimental Protocol: Purification of MBP-Fusion Proteins



This protocol details the purification of an MBP-fusion protein from a 1-liter E. coli culture.[1]

1.1. Materials and Reagents:

- Binding/Wash Buffer: 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4.[5][6]
- Elution Buffer: 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, 10 mM Maltose, pH 7.4.[5][6]
- Amylose Resin[1]
- Chromatography Column
- Bacterial cell pellet expressing the MBP-fusion protein
- Lysis Buffer (e.g., Binding Buffer with lysozyme and DNase)
- 0.5 M NaOH for column regeneration[6]
- 20% Ethanol for storage[5]

1.2. Procedure:

- Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using a suitable method (e.g., sonication, French press).
- Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the clear supernatant.
- Column Preparation:
 - Pack the chromatography column with an appropriate volume of Amylose Resin.
 - Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer.[5]
- Sample Loading: Load the clarified supernatant onto the equilibrated column at a flow rate recommended by the resin manufacturer.
- Washing: Wash the column with 10-20 CV of Binding/Wash Buffer to remove unbound proteins and contaminants.[5]



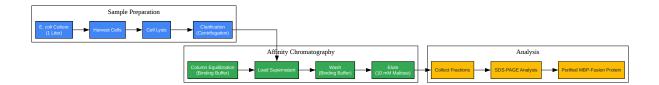
- Elution: Elute the bound MBP-fusion protein with 5-10 CV of Elution Buffer.[5] The high concentration of maltose competes with the amylose for binding to the MBP tag, thus releasing the fusion protein.
- Fraction Collection: Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
- Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity and size of the fusion protein.
- · Column Regeneration and Storage:
 - Wash the column with 3 CV of 0.5 M NaOH to remove any tightly bound proteins.
 - Re-equilibrate the column with Binding/Wash Buffer.
 - For long-term storage, wash the column with distilled water and then store in 20% ethanol at 4°C.[5]

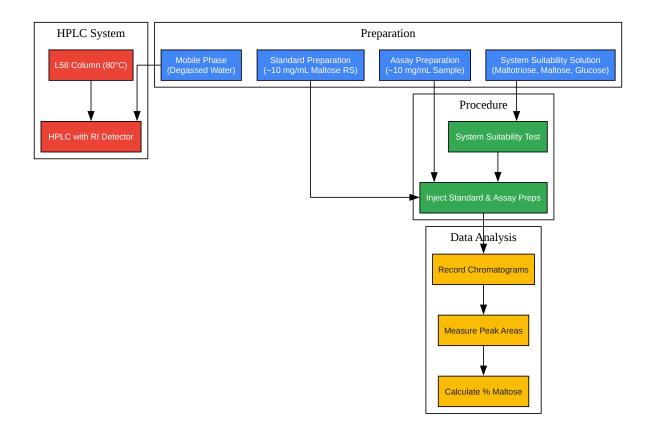
Quantitative Data Summary:

Parameter	Value/Range	Reference
Binding Buffer	20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4	[5][6]
Elution Buffer	20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, 10 mM Maltose, pH 7.4	[5][6]
Maltose Concentration for Elution	Typically 10 mM; can be increased if elution is inefficient	[7]
Amylose Resin Binding Capacity	>4 mg/mL bed volume	[1]
Expected Purity	70-90% in a single step	[4]

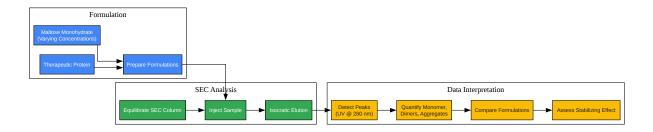
Workflow for MBP-Fusion Protein Purification











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